Methyl 4-[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-4-oxobutanoate
Overview
Description
Methyl 4-[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-4-oxobutanoate is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a benzodioxole moiety, a pyrazolopyridine core, and an ester functional group
Preparation Methods
The synthesis of Methyl 4-[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-4-oxobutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Construction of the Pyrazolopyridine Core: This step involves the condensation of a suitable hydrazine derivative with a pyridine aldehyde, followed by cyclization to form the pyrazolopyridine core.
Esterification: The final step involves the esterification of the resulting intermediate with methyl 4-oxobutanoate under acidic or basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and automated reaction systems.
Chemical Reactions Analysis
Methyl 4-[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester functional group, using reagents such as alkoxides or amines to form corresponding esters or amides.
Scientific Research Applications
Methyl 4-[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-4-oxobutanoate has been explored for various scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for the development of new anticancer agents.
Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions, particularly those involving benzodioxole and pyrazolopyridine moieties.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The benzodioxole moiety is known to interact with enzymes and receptors involved in cellular signaling, while the pyrazolopyridine core can modulate protein-protein interactions. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Methyl 4-[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-4-oxobutanoate can be compared with other similar compounds, such as:
1-[(1,3-Benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines: These compounds share the benzodioxole moiety but differ in their core structures and functional groups.
Indole-based Anticancer Agents: These compounds feature an indole core and exhibit similar anticancer activities, but with different mechanisms of action and molecular targets.
The uniqueness of this compound lies in its combination of the benzodioxole and pyrazolopyridine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-4-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-24-17(23)5-4-16(22)21-7-6-13-12(9-21)18(20-19-13)11-2-3-14-15(8-11)26-10-25-14/h2-3,8H,4-7,9-10H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIKOJGLQGBQBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)N1CCC2=C(C1)C(=NN2)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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